molecular formula C12H14N2O4S B2861126 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034273-77-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2861126
CAS No.: 2034273-77-1
M. Wt: 282.31
InChI Key: IGGUUVUDEQVURO-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a fused furopyridinone core, a structure present in various biologically active molecules, coupled with a cyclopropanesulfonamide moiety. The cyclopropanesulfonamide group is a significant pharmacophore in modern therapeutics; recent research has highlighted the critical role of novel cyclopropanesulfonamide derivatives as potent and selective inhibitors for challenging targets, such as the EGFR C797S mutation in non-small cell lung cancer . The integration of this sulfonamide group with the furopyridinone system suggests potential for unique target binding and mechanism of action, making it a valuable chemical tool for researchers. Preliminary investigations into related structures indicate potential applications in oncology and central nervous system (CNS) research. The furopyridinone scaffold may impart properties relevant to neuronal signaling pathways, while the sulfonamide group is a common feature in many anticonvulsant drugs, though its specific mechanism often involves sodium channel modulation . Researchers can utilize this compound to probe novel biological pathways, develop new disease models, or as a lead structure for the synthesis of further optimized analogs. Its defined structure supports investigations into structure-activity relationships (SAR) and molecular target identification. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c15-12-11-9(4-8-18-11)3-6-14(12)7-5-13-19(16,17)10-1-2-10/h3-4,6,8,10,13H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUUVUDEQVURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide generally involves multiple synthetic routes. Typically, the process starts with the synthesis of the furo[2,3-c]pyridine core, which is achieved through a series of cyclization and substitution reactions. The core compound is then subjected to a stepwise addition of the ethyl chain, followed by the introduction of the cyclopropanesulfonamide group under controlled conditions. Industrial production methods may involve catalytic processes and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves interactions with molecular targets such as enzymes or receptors. The compound's structural features enable it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Compared to similar compounds, such as those containing only furo[2,3-c]pyridine or only cyclopropanesulfonamide groups, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide showcases enhanced reactivity and specificity. The combination of furan and pyridine rings with a cyclopropanesulfonamide moiety grants it unique properties, making it a valuable molecule for research and industrial applications. Similar compounds may include N-(2-(furo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide and related derivatives, which differ in structural complexity and reactivity profiles.

And there you have it—everything you need to know about this compound, in all its multifaceted glory. Chemistry really does have its moments of pure fascination, doesn't it?

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound notable for its unique structural features, which include a furo[2,3-c]pyridine moiety and a cyclopropanesulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Furo[2,3-c]pyridine A bicyclic heterocyclic structure that contributes to the compound's pharmacological properties.
Cyclopropanesulfonamide A functional group known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The furo[2,3-c]pyridine moiety is believed to facilitate binding through hydrogen bonding and hydrophobic interactions, potentially inhibiting key enzymatic pathways involved in disease processes.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furo[2,3-c]pyridine have shown efficacy against various bacterial strains, suggesting that this compound could be developed as an antibiotic agent.

Anticancer Properties

Research has highlighted the potential of furo[2,3-c]pyridine derivatives in cancer therapy. These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways. For example, studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines by disrupting the cell cycle.

Enzyme Inhibition

The cyclopropanesulfonamide group is known for its ability to inhibit specific enzymes. This compound may act as an inhibitor of proteases or kinases, which are crucial in numerous cellular processes including signal transduction and metabolic regulation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A series of furo[2,3-c]pyridine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL, demonstrating potent antimicrobial activity.
  • Anticancer Evaluation :
    • In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of the compound induced significant apoptosis at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptotic cells.
  • Enzyme Inhibition Studies :
    • A recent investigation assessed the inhibitory effects of this compound on a specific kinase involved in cancer signaling pathways. The compound demonstrated an IC50 value of 0.1 µM, indicating strong inhibitory potential.

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